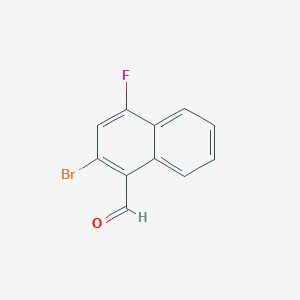
N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-2-(thiophen-2-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-2-(thiophen-2-yl)acetamide, also known as MPPT, is a novel compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPPT is a small molecule inhibitor that targets the enzyme monoamine oxidase A (MAO-A), which is involved in the regulation of neurotransmitters such as serotonin, dopamine, and norepinephrine. In
Applications De Recherche Scientifique
Coordination Chemistry and Supramolecular Structures
Compounds similar to N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-2-(thiophen-2-yl)acetamide have been used to synthesize novel coordination complexes with metals such as Co(II) and Cu(II). These complexes exhibit interesting supramolecular architectures due to hydrogen bonding interactions and have shown significant antioxidant activity. For example, Chkirate et al. (2019) synthesized and characterized novel Co(II) and Cu(II) coordination complexes demonstrating their potential in creating supramolecular structures with significant antioxidant properties Chkirate et al., 2019.
Synthetic Methodology
Related acetamide derivatives serve as versatile precursors in the synthesis of a wide range of heterocyclic compounds. These include pyrrole, pyridine, coumarin, thiazole, and pyrazole derivatives, showcasing the compound's utility in the construction of complex organic molecules. Fadda et al. (2017) have utilized similar structures to develop innovative heterocycles with potential insecticidal properties against the cotton leafworm, highlighting the synthetic versatility of these compounds Fadda et al., 2017.
Antitumor and Antimicrobial Activity
Further research has explored the antitumor and antimicrobial potential of thiophene and acetamide derivatives. Novel synthetic pathways have led to the development of compounds with significant biological activities. For instance, Shams et al. (2010) reported the synthesis of heterocyclic derivatives showing high antitumor activities against several cancer cell lines Shams et al., 2010.
Propriétés
IUPAC Name |
N-[[5-(2-methylpyrazol-3-yl)pyridin-3-yl]methyl]-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4OS/c1-20-15(4-5-19-20)13-7-12(9-17-11-13)10-18-16(21)8-14-3-2-6-22-14/h2-7,9,11H,8,10H2,1H3,(H,18,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHUBUMOHRQZMKU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=N1)C2=CN=CC(=C2)CNC(=O)CC3=CC=CS3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((5-(1-methyl-1H-pyrazol-5-yl)pyridin-3-yl)methyl)-2-(thiophen-2-yl)acetamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


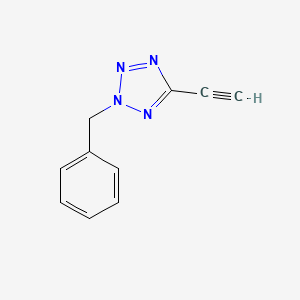
![Benzo[d]thiazol-2-ylmethyl 4-fluorobenzoate](/img/structure/B2417508.png)
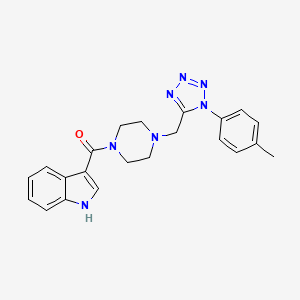
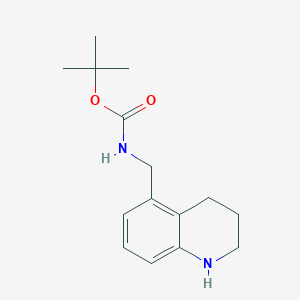
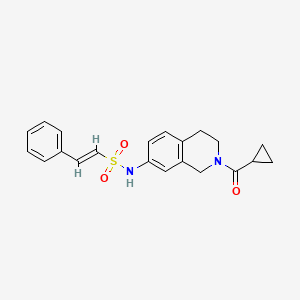
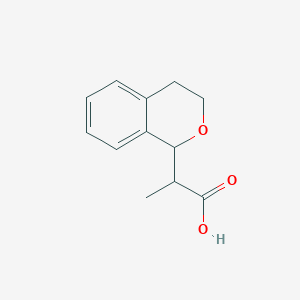
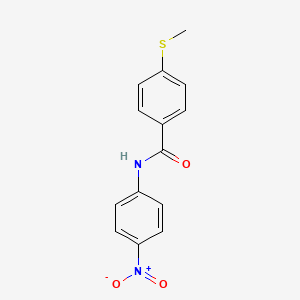
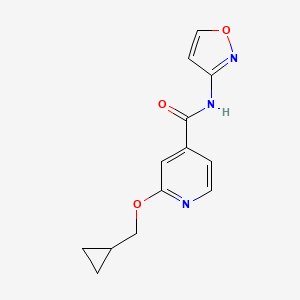


![ethyl 2-{2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}-3-oxo-3,5,7,8-tetrahydropyrido[4,3-c]pyridazine-6(2H)-carboxylate](/img/structure/B2417523.png)
![2-((3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetic acid](/img/structure/B2417526.png)
